Technical Whitepaper: Physicochemical Profiling & Toxicokinetics of 2,3,3',4,5,5',6-Heptachlorobiphenyl
Technical Whitepaper: Physicochemical Profiling & Toxicokinetics of 2,3,3',4,5,5',6-Heptachlorobiphenyl
Executive Summary
This technical guide provides a comprehensive analysis of 2,3,3',4,5,5',6-Heptachlorobiphenyl (CAS: 74472-51-8), a high-molecular-weight polychlorinated biphenyl (PCB) congener. Identified as PCB 192 under the Ballschmiter & Zell (BZ) numbering system, this molecule is characterized by a 2,6-di-ortho substitution pattern, rendering it a non-dioxin-like (NDL) PCB.
This document details the molecule's structural architecture, physicochemical constants, environmental chemodynamics, and toxicological mode of action (MoA). It further outlines a validated analytical workflow compliant with EPA Method 1668C for trace-level determination in complex biological and environmental matrices.
Structural Identity & Molecular Architecture
The physicochemical behavior of 2,3,3',4,5,5',6-Heptachlorobiphenyl is dictated by its specific chlorine substitution pattern. Unlike coplanar PCBs that mimic dioxins, the steric hindrance at the ortho positions (2,6) prevents the two phenyl rings from assuming a coplanar conformation.
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | 2,3,3',4,5,5',6-Heptachlorobiphenyl |
| Congener ID | PCB 192 (Ballschmiter & Zell) |
| CAS Registry Number | 74472-51-8 |
| Molecular Formula | |
| Molecular Weight | 395.32 g/mol |
| Structure Type | 2,6-Di-ortho substituted (Non-Planar) |
Structural Conformation & "Ortho-Effect"
The presence of chlorine atoms at the 2 and 6 positions (on the pentachlorinated ring) creates significant steric repulsion against the hydrogens or chlorines of the opposing ring.
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Rotational Barrier: High energy barrier prevents free rotation, locking the rings in a twisted conformation (dihedral angle ~60–90°).
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Biological Implication: This non-planar geometry precludes high-affinity binding to the Aryl Hydrocarbon Receptor (AhR), distinguishing it from dioxin-like congeners (e.g., PCB 126). Instead, it acts as a phenobarbital-type inducer.
Physicochemical Constants
The following data aggregates experimental values and high-fidelity predictive models (EPISuite™, SPARC) relevant for pharmacokinetic modeling.
Table 1: Physicochemical Properties
| Property | Value | Context/Method |
| Physical State | Solid (Crystalline) | At STP |
| Melting Point | 99.2 °C | Experimental (AccuStandard) |
| Water Solubility ( | Extremely Hydrophobic (25°C) | |
| Log | 7.2 – 7.5 | High Bioaccumulation Potential |
| Log | ~10.5 | Octanol-Air Partition Coefficient |
| Vapor Pressure ( | Low Volatility (25°C) | |
| Henry’s Law Constant | ~3.5 Pa[1][2]·m³/mol | Volatilization from water bodies is slow but significant over time |
Scientific Insight: The high Log
Analytical Methodologies (EPA Method 1668C)[3]
Quantification of PCB 192 requires High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS). The following protocol is adapted from EPA Method 1668C , optimized to resolve PCB 192 from co-eluting congeners (e.g., PCB 193 or 191) which often plague standard DB-5 columns.
Workflow Architecture
The following diagram illustrates the critical path from sample extraction to instrumental analysis.
Figure 1: Analytical workflow for trace determination of PCB 192 using Isotope Dilution HRMS.
Detailed Protocol Steps
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Extraction (Soxhlet/PLE):
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Samples are spiked with
-labeled PCB standards prior to extraction to correct for recovery losses (Isotope Dilution). -
Solvent: Toluene or Methylene Chloride:Acetone (1:1) is used to ensure exhaustive extraction of the lipophilic congener.
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QC Check: Monitor recovery of labeled standards (Acceptance: 25–150%).
-
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Lipid Removal & Cleanup:
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Acid/Base Silica: The extract is passed through layered silica gel (sulfuric acid impregnated) to hydrolyze lipids. PCB 192 is stable under these harsh conditions.
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Florisil Column: Used to separate PCBs from polar interferences and some organochlorine pesticides.
-
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Instrumental Analysis (HRGC/HRMS):
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Column Selection: A standard 5% phenyl column (e.g., DB-5ms) may result in co-elution.
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Resolution Strategy: If specific resolution of PCB 192 is required, use an SPB-Octyl or HT-8 column as a secondary confirmation column.
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Detection: Selected Ion Monitoring (SIM) at M+ and (M+2)+ ions (
393.80 and 395.80) to maximize sensitivity (fem togram level).
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Biological Interaction & Toxicology
As a Non-Dioxin-Like (NDL) PCB , 2,3,3',4,5,5',6-Heptachlorobiphenyl operates through distinct nuclear receptor pathways compared to coplanar PCBs.
Mechanism of Action (MoA)
Unlike dioxin-like PCBs that bind the Aryl Hydrocarbon Receptor (AhR), PCB 192 primarily acts as a phenobarbital-type inducer.
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Primary Targets: Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR).[3][4][5]
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Downstream Effect: Transcriptional upregulation of CYP2B and CYP3A sub-families.
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Neurotoxicity: NDL-PCBs are also implicated in altering intracellular
signaling and ryanodine receptor (RyR) sensitization, posing potential neurodevelopmental risks.
Metabolic Pathway
The metabolism of PCB 192 is slow due to the high degree of chlorination, leading to bioaccumulation. When metabolism occurs, it follows the arene oxide pathway.
Figure 2: Toxicokinetic pathway of PCB 192, highlighting CAR/PXR activation and oxidative metabolism.
Toxicokinetics[5]
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Absorption: Near 100% efficiency via oral route due to lipophilicity.
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Distribution: Rapid redistribution to adipose tissue and lipid-rich organs (liver, brain).
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Elimination: Half-life in humans is estimated in years (5–15 years) due to resistance to metabolic attack (steric hindrance of the 2,3,4,5,6-pentachloro ring).
References
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U.S. Environmental Protection Agency (EPA). (2010). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. Office of Water. Retrieved from [Link]
-
National Institutes of Health (NIH) / PubChem. (2025). Polychlorinated Biphenyls (PCBs) Compound Summary. Retrieved from [Link]
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Gährs, M., et al. (2013).[4] Role of the nuclear xenobiotic receptors CAR and PXR in induction of cytochromes P450 by non-dioxinlike polychlorinated biphenyls.[3][4] Toxicology and Applied Pharmacology. Retrieved from [Link]
- Ballschmiter, K., & Zell, M. (1980). Analysis of polychlorinated biphenyls (PCB) by glass capillary gas chromatography. Fresenius' Zeitschrift für analytische Chemie.
Sources
- 1. 2,3,3',4',5,5',6-Heptachlorobiphenyl | LGC Standards [lgcstandards.com]
- 2. osti.gov [osti.gov]
- 3. Role of the nuclear xenobiotic receptors CAR and PXR in induction of cytochromes P450 by non-dioxinlike polychlorinated biphenyls in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Polychlorinated biphenyls altered gut microbiome in CAR and PXR knockout mice exhibiting toxicant-associated steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
